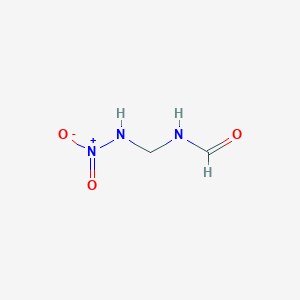
4-Nitro-2,4-diazabutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-2,4-diazabutanal, also known as this compound, is a useful research compound. Its molecular formula is C2H5N3O3 and its molecular weight is 119.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Formation
4-Nitro-2,4-diazabutanal is a product of the alkaline hydrolysis of cyclic nitramines. During the degradation process of RDX in alkaline conditions (pH 10-12.3), this compound is formed alongside other degradation products such as nitrite and formaldehyde. Its molecular structure is characterized by the presence of nitro and diaza groups, which contribute to its reactivity and potential applications in various fields .
Environmental Remediation
Phytoremediation : One of the most promising applications of this compound is in phytoremediation technologies aimed at cleaning up contaminated soils and groundwater. Research has shown that genetically modified plants expressing specific bacterial enzymes can metabolize RDX to produce this compound among other products. This bioremediation strategy not only targets RDX but also addresses co-contaminants like TNT (trinitrotoluene) that are prevalent in military training ranges .
Biodegradation Studies : Various studies have demonstrated the role of specific bacteria in the biodegradation of RDX, leading to the formation of this compound. For instance, strains such as Rhodococcus rhodochrous have been identified as effective in degrading RDX through pathways that involve denitration and ring cleavage, resulting in the production of this compound as a significant intermediate .
Case Studies
- Bacterial Degradation : A study involving Rhodococcus sp. showed that this bacterium could metabolize RDX effectively under aerobic conditions, leading to the formation of this compound. This research highlights the potential for using specific microbial strains in bioremediation efforts for explosive-contaminated sites .
- Hydrolysis Experiments : In controlled laboratory settings, hydrolysis experiments have illustrated how this compound can be generated from RDX under alkaline conditions. The findings indicated that initial denitration steps are crucial for the subsequent formation of this compound, emphasizing its role as an intermediate in explosive degradation pathways .
Toxicological Insights
While exploring its applications, it is essential to consider the toxicological aspects of this compound. Research indicates that it may appear in trace amounts in biological samples following exposure to RDX. Understanding its toxicity profile is critical for assessing risks associated with environmental contamination and human exposure .
Análisis De Reacciones Químicas
Degradation Pathways
NDAB participates in diverse degradation processes, primarily driven by its aliphatic nitramine structure (C2H5N3O3) and nitro group reactivity.
Microbial Degradation
-
Aerobic Conditions :
-
Anaerobic Conditions :
Chemical Hydrolysis
-
Alkaline Hydrolysis :
-
Photolysis :
Key Reaction Products
Enzymatic Denitration
-
Cytochrome P450 : Initiates RDX denitration, leading to NDAB formation .
-
Diaphorase/Xanthine Oxidase : Catalyzes nitro group reduction in anaerobic systems .
Ring Cleavage
-
Denitration destabilizes the NDAB structure, causing spontaneous decomposition:
NDABH2OHCHO+NH3+N2O+CO2 -
Methylenedinitramine (MEDINA) is a transient intermediate in gamma proteobacteria pathways .
From RDX Degradation
-
Aerobic microbial degradation of RDX by Rhodococcus sp. strains produces NDAB as a terminal metabolite .
-
Chemical hydrolysis of RDX under alkaline conditions forms NDAB via intermediates like triaza-hexanal .
Bioremediation
-
NDAB serves as a biomarker for RDX/HMX degradation in contaminated soils .
-
Fungal species like Phanerochaete chrysosporium mineralize NDAB under ligninolytic conditions .
Nitrogen Cycling
-
Microbial assimilation of NDAB contributes to nitrogen flux in ecosystems, with regulatory links to allantoin metabolism .
Comparative Degradation Efficiency
| Method | Conditions | Key Products | Timeframe |
|---|---|---|---|
| Microbial (aerobic) | pH 7, 25°C | N2O, CO2 | 4–7 days |
| Alkaline Hydrolysis | pH 10, 50°C | NH3, N2O | 24 hours |
| Photolysis | UV light | HCHO, NO3− | Hours |
Propiedades
Número CAS |
479422-92-9 |
|---|---|
Fórmula molecular |
C2H5N3O3 |
Peso molecular |
119.08 g/mol |
Nombre IUPAC |
N-(nitramidomethyl)formamide |
InChI |
InChI=1S/C2H5N3O3/c6-2-3-1-4-5(7)8/h2,4H,1H2,(H,3,6) |
Clave InChI |
RUQJXYVDASXZMO-UHFFFAOYSA-N |
SMILES |
C(NC=O)N[N+](=O)[O-] |
SMILES canónico |
C(NC=O)N[N+](=O)[O-] |
Sinónimos |
4-nitro-2,4-diazabutanal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















